N-Phthalyl-L-tryptophan

説明

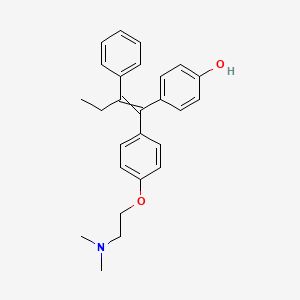

“N-Phthalyl-L-tryptophan”, also known as RG108, is a non-nucleoside DNA methyltransferase (DNMT) inhibitor . It blocks the DNMTs active site and causes demethylation and reactivation of tumor suppressor genes .

Molecular Structure Analysis

“N-Phthalyl-L-tryptophan” has been studied for its effects on chromatin remodeling in the brains of prenatally stressed mice . It has also been found that RG108 derivatives resulting from proteolytic cleavage activated DNA methyltransferase in a cell-free assay and in cultured human THP-1 monocytes .Chemical Reactions Analysis

“N-Phthalyl-L-tryptophan” has been found to activate DNA methyltransferase in a cell-free assay and in cultured human THP-1 monocytes . This activation was observed when RG108 was linked to the short peptides KQVY or GGGKQVY .Physical And Chemical Properties Analysis

“N-Phthalyl-L-tryptophan” appears as a light yellow to amber to dark green powder or crystalline substance . It has a molecular weight of 334.33 .科学的研究の応用

Metabolic and Pharmacological Research

N-Phthalyl-L-tryptophan is closely related to L-tryptophan, an essential amino acid involved in extensive and complex metabolism resulting in various bioactive molecules. Research in this area has focused on enzymes involved in L-tryptophan metabolism, metabolites, or their receptors as potential therapeutic targets. Disruptions in L-tryptophan metabolism are associated with neurological, metabolic, psychiatric, and intestinal disorders, which highlights the importance of substances like N-Phthalyl-L-tryptophan in pharmacological research (Modoux et al., 2020).

Production and Fermentation Process

Studies have also investigated the production of L-tryptophan, and by extension, its derivatives like N-Phthalyl-L-tryptophan, through microbial fermentation. These studies aim to optimize the production process for efficient synthesis, which is crucial in the pharmaceutical and food industries (Gu et al., 2012).

Nutritional and Health Benefits

Research has delved into the nutritional significance and health benefits of L-tryptophan, which are relevant to N-Phthalyl-L-tryptophan. These studies encompass the analysis of free and protein-bound tryptophan in various matrices and the exploration of tryptophan in the diagnosis and mitigation of multiple human diseases (Friedman, 2018).

Chemical Modification Techniques

Significant research has been conducted on the N-phthaloylation of amino acids, including tryptophan. These studies focus on developing economic, environmentally friendly, and scalable methods for N-phthaloylation, which is vital for large-scale production and subsequent applications of substances like N-Phthalyl-L-tryptophan (Zeng et al., 2004).

Biosynthesis Pathways

The research also extends to the biosynthesis pathways of aromatic amino acids like tryptophan. Understanding these pathways is critical for developing strategies to enhance the production of compounds like N-Phthalyl-L-tryptophan, which are essential in various industries (Maeda & Dudareva, 2012).

将来の方向性

There is ongoing research to design and characterize novel derivatives of the DNA methyltransferase inhibitor RG108 . These derivatives are designed to be internalized by specific cell types and subsequently cleaved by intracellular proteases to produce minimally derivatized RG108 that retains DNA methyltransferase inhibitor activity . Unexpectedly, predicted RG108 derivatives resulting from proteolytic cleavage activated DNA methyltransferase . These findings suggest potential future directions for the use of “N-Phthalyl-L-tryptophan” and its derivatives in correcting conditions associated with predominant DNA hypomethylation, including ageing .

作用機序

Target of Action

RG108, also known as N-Phthalyl-L-tryptophan, primarily targets DNA Methyltransferases (DNMTs) . DNMTs are a family of enzymes that catalyze the transfer of a methyl group to DNA . Among the DNMTs, RG108 specifically targets the human DNA methyltransferase DNMT1 . DNMT1 plays a crucial role in maintaining methylation patterns following DNA replication and is the most abundant of the three active DNMTs in mammals .

Mode of Action

RG108 is a non-nucleoside DNMT inhibitor that blocks the active site of DNMTs . It inhibits DNA methylation in human cancer cell lines in vitro without detectable toxicity . RG108 derivatives, resulting from proteolytic cleavage and linked to short peptides (referred to as RG108p), have been found to activate DNMT in a cell-free assay and in cultured human THP-1 monocytes . Docking modeling suggests that RG108p may act by relaxing allosteric autoinhibition of human DNMT1 .

Biochemical Pathways

RG108 affects the DNA methylation pathway. DNA methylation is a physiological modification of the genome that participates in transcription regulation and is essential for embryonic development and genome stability . The most frequently methylated base in mammalian DNA is 5-methylcytosine (5mdC) in a 5’-CpG-3’ dinucleotide context . RG108, as a DNMT inhibitor, can cause demethylation and reactivation of tumor suppressor genes .

Result of Action

RG108 has been shown to cause demethylation and reactivation of tumor suppressor genes . In one study, RG108 was found to protect against noise-induced hearing loss by significantly attenuating auditory brainstem responses threshold elevation, hair cell damage, and the loss of auditory synapses .

Action Environment

The action of RG108 can be influenced by various environmental factors. For instance, the presence of specific cell types and intracellular proteases can affect the conversion of RG108 to its active form . The full extent of how environmental factors influence the action, efficacy, and stability of rg108 is still under investigation .

特性

IUPAC Name |

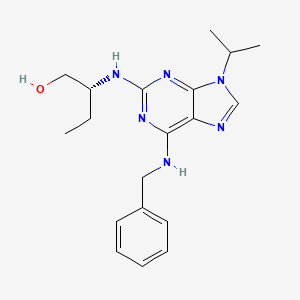

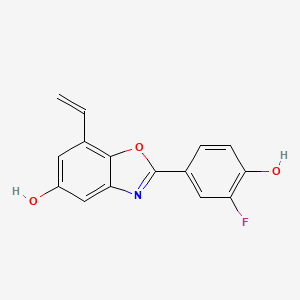

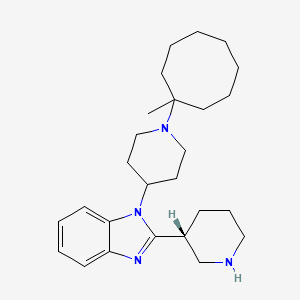

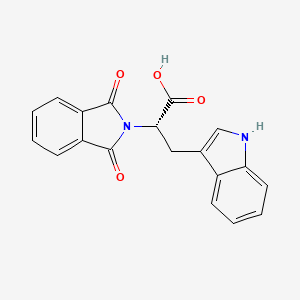

(2S)-2-(1,3-dioxoisoindol-2-yl)-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O4/c22-17-13-6-1-2-7-14(13)18(23)21(17)16(19(24)25)9-11-10-20-15-8-4-3-5-12(11)15/h1-8,10,16,20H,9H2,(H,24,25)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPTXLHAHLXOAKV-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C(CC3=CNC4=CC=CC=C43)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017660 | |

| Record name | (2S)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(1H-indol-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Phthalyl-L-tryptophan | |

CAS RN |

48208-26-0 | |

| Record name | RG108 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0048208260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(1H-indol-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。